N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
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Description
“N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide” is a phenylpiperidine derivative . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Scientific Research Applications
Discovery and Optimization in Medicinal Chemistry
Discovery of Soluble Epoxide Hydrolase Inhibitors : The research by Thalji et al. (2013) in "Bioorganic & Medicinal Chemistry Letters" identified piperidine-4-carboxamide inhibitors, a class related to N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, as inhibitors of soluble epoxide hydrolase. This discovery is significant for the development of new therapeutic agents, emphasizing the importance of the triazine heterocycle for potency and selectivity (Thalji et al., 2013).
Optimization of Indole-2-carboxamides for CB1 Receptor Modulation : The study by Khurana et al. (2014) in "Journal of Medicinal Chemistry" focused on the optimization of chemical functionalities in indole-2-carboxamides, a compound class closely related to N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, for allosteric modulation of the cannabinoid receptor 1 (CB1). This research provides insights into the structural requirements for allosteric modulation, which is crucial for the development of selective and potent CB1 modulators (Khurana et al., 2014).
Development of Novel Antimycobacterial Agents : Lv et al. (2017) in "European Journal of Medicinal Chemistry" reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, sharing a core structure with N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, as antimycobacterial agents. This study highlights the potential of such compounds in treating drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, contributing to the fight against tuberculosis (Lv et al., 2017).
Application in Drug Design and Development
Design of HIV-1 Reverse Transcriptase Inhibitors : Tang et al. (2010) in "Bioorganic & Medicinal Chemistry Letters" explored piperidine-4-yl-aminopyrimidines, similar in structure to N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, as inhibitors of HIV-1 reverse transcriptase. The research emphasizes the significance of N-phenyl piperidine analogs in developing potent compounds against HIV-1 and resistant mutant viruses, which is crucial in the ongoing fight against HIV/AIDS (Tang et al., 2010).
Elucidation of Molecular Interactions for CB1 Receptor Antagonists : Shim et al. (2002) in "Journal of Medicinal Chemistry" studied the molecular interaction of antagonists related to N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide with the CB1 cannabinoid receptor. This research is fundamental in understanding the steric and electrostatic interactions necessary for binding to CB1 receptors, which is important for designing selective and effective CB1 receptor antagonists (Shim et al., 2002).
properties
IUPAC Name |
N-(2-phenylethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c29-24(25-16-15-19-8-3-1-4-9-19)21-12-7-17-28(18-21)23-14-13-22(26-27-23)20-10-5-2-6-11-20/h1-6,8-11,13-14,21H,7,12,15-18H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNCMSLREOOUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
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